(2-Chlorothiazol-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

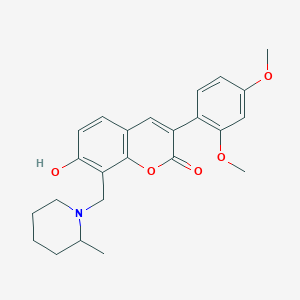

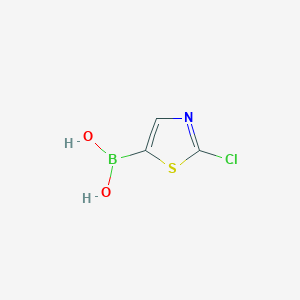

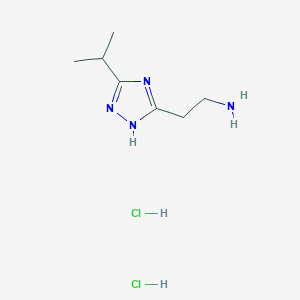

“(2-Chlorothiazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 2377607-88-8 . It has a molecular weight of 163.39 and its linear formula is C3H3BClNO2S . The compound is a solid and it is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Molecular Structure Analysis

The InChI Key for “this compound” is UTPPHYDFRDZYRQ-UHFFFAOYSA-N . The compound has 9 heavy atoms, 5 of which are aromatic . It has 1 rotatable bond, 3 H-bond acceptors, and 2 H-bond donors .

Physical and Chemical Properties Analysis

“this compound” has a molar refractivity of 36.95 . Its topological polar surface area (TPSA) is 81.59 Ų . The compound has a high GI absorption and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound’s Log Kp (skin permeation) is -6.69 cm/s . Its Log Po/w (iLOGP) is 0.0 , and its consensus Log Po/w is -0.12 . The compound is very soluble, with a solubility of 3.02 mg/ml or 0.0185 mol/l .

Scientific Research Applications

Enzyme Inhibition and Cancer Therapy

Boronic acid derivatives are pivotal in developing potent enzyme inhibitors. For instance, bortezomib, a boronic acid dipeptide, is a novel proteasome inhibitor with significant activity against relapsed multiple myeloma refractory to conventional chemotherapy (Richardson et al., 2003). This showcases the potential of boronic acids in targeted cancer therapy.

Antibody Mimics and Biorecognition

Boronic acids have been utilized as antibody mimics for recognizing biologically important saccharides. This application is significant in detecting and quantifying biological molecules, demonstrating the versatility of boronic acids in biorecognition (Yang, Gao, & Wang, 2003).

Photoluminescence and Electro-optical Applications

The photoluminescence properties of boron complexes, including those derived from benzothiazolines, can be dramatically altered by substituents, making them applicable in creating deep blue- and orange-red-emitting materials. This variation is utilized in organic light-emitting diode (OLED) devices, indicating the potential of boronic acids in electro-optical applications (Santra et al., 2012).

Biomedical Applications

Boronic acid-containing polymers have found applications in treating diseases such as HIV, obesity, diabetes, and cancer. These compounds' unique reactivity and responsive nature make them suitable for developing new biomaterials, highlighting their role in advancing biomedical research (Cambre & Sumerlin, 2011).

Asymmetric Synthesis

Boronic esters, including those derived from (α-haloalkyl)boronic acids, are crucial in asymmetric synthesis, allowing the sequential installation of stereocenters. This synthesis flexibility underscores the importance of boronic acids in creating complex organic molecules (Matteson, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (2-Chlorothiazol-5-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, oxygen, and temperature . For instance, exposure to light or oxygen, or storage at temperatures above -20°C, may potentially degrade the compound and reduce its efficacy .

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPPHYDFRDZYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)

![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)

![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)